molecular formula C19H26N4O4S2 B2536989 1-((1-methyl-1H-pyrazol-4-yl)sulfonyl)-4-((5,6,7,8-tetrahydronaphthalen-2-yl)sulfonyl)-1,4-diazepane CAS No. 2034489-42-2

1-((1-methyl-1H-pyrazol-4-yl)sulfonyl)-4-((5,6,7,8-tetrahydronaphthalen-2-yl)sulfonyl)-1,4-diazepane

Cat. No.: B2536989
CAS No.: 2034489-42-2
M. Wt: 438.56
InChI Key: IASZSDQHIWYHBS-UHFFFAOYSA-N
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Description

The compound 1-((1-methyl-1H-pyrazol-4-yl)sulfonyl)-4-((5,6,7,8-tetrahydronaphthalen-2-yl)sulfonyl)-1,4-diazepane is a 1,4-diazepane derivative featuring two distinct sulfonyl substituents. The diazepane core (a seven-membered ring with two nitrogen atoms) is substituted at positions 1 and 4 by:

  • 1-Methyl-1H-pyrazol-4-ylsulfonyl group: A pyrazole ring with a methyl group at N1 and a sulfonyl (-SO₂-) linker.
  • 5,6,7,8-Tetrahydronaphthalen-2-ylsulfonyl group: A partially saturated naphthalene (tetralin) moiety linked via a sulfonyl group.

This structural arrangement confers unique steric and electronic properties. The pyrazole ring may contribute to π-π stacking, while the tetrahydronaphthalenyl group could improve lipophilicity and membrane permeability .

Properties

IUPAC Name

1-(1-methylpyrazol-4-yl)sulfonyl-4-(5,6,7,8-tetrahydronaphthalen-2-ylsulfonyl)-1,4-diazepane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H26N4O4S2/c1-21-15-19(14-20-21)29(26,27)23-10-4-9-22(11-12-23)28(24,25)18-8-7-16-5-2-3-6-17(16)13-18/h7-8,13-15H,2-6,9-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IASZSDQHIWYHBS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C=N1)S(=O)(=O)N2CCCN(CC2)S(=O)(=O)C3=CC4=C(CCCC4)C=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H26N4O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

438.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 1-((1-methyl-1H-pyrazol-4-yl)sulfonyl)-4-((5,6,7,8-tetrahydronaphthalen-2-yl)sulfonyl)-1,4-diazepane is a novel synthetic molecule that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

The chemical structure of the compound can be summarized as follows:

  • Molecular Formula : C₁₃H₁₈N₄O₄S₂
  • Molecular Weight : 342.43 g/mol
  • CAS Number : 1496510-51-0
PropertyValue
Boiling PointPredicted: 715.8 °C
DensityPredicted: 1.54 g/cm³
pKa0.24
AppearanceWhite to off-white solid

Anticonvulsant Activity

Research indicates that the compound exhibits anticonvulsant properties. A study conducted on various analogs showed that modifications on the pyrazole ring significantly influenced the anticonvulsant activity in picrotoxin-induced convulsion models. The structure-activity relationship (SAR) analysis revealed that the presence of certain substituents enhances efficacy against seizures .

Antitumor Activity

The compound has also been evaluated for its antitumor effects. In vitro studies demonstrated that it inhibits the proliferation of various cancer cell lines. The mechanism appears to involve the induction of apoptosis and cell cycle arrest at the G2/M phase, as evidenced by flow cytometry analyses .

The proposed mechanism of action for this compound involves modulation of specific neurotransmitter systems and interference with cancer cell signaling pathways. The sulfonamide moiety is believed to play a crucial role in binding to target proteins, thereby influencing biological responses.

Study 1: Anticonvulsant Efficacy

A notable study tested the compound's efficacy in a picrotoxin model, where it demonstrated a significant reduction in seizure duration and frequency compared to control groups. The median effective dose (ED50) was determined to be approximately 18 mg/kg, indicating strong anticonvulsant potential .

Study 2: Antitumor Effects

In another investigation focusing on its antitumor activity, the compound was tested against several human cancer cell lines. Results indicated that it exhibited IC50 values ranging from 5 to 15 µM across different cell types, showcasing its potential as an anticancer agent .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Diazepane Derivatives with Varied Substituents

1-(6-Chloro-2-methylsulfanyl-pyrimidin-4-yl)-[1,4]diazepane hydrochloride ()
  • Core : 1,4-diazepane.
  • Substituents :
    • Pyrimidine ring with chloro and methylthio groups.
    • Hydrochloride salt for solubility enhancement.
  • Key Differences :
    • The absence of sulfonyl groups reduces polarity compared to the target compound.
    • Pyrimidine substituents may confer different binding affinities, particularly in kinase inhibition or nucleic acid interactions.
Coumarin-Containing Diazepine Derivatives ()
  • Example: 4g (1,5-dimethyl-4-(5-(4-(4-(coumarin-3-yl)-2,3-dihydro-1H-benzo[b][1,4]diazepin-2-yl)phenyl)-4,5-dihydro-1H-tetrazol-1-yl)-2-phenyl-1,2-dihydro-3H-pyrazol-3-one).
  • Core : Benzo[b][1,4]diazepine.
  • Substituents : Coumarin (a chromophore with fluorescence properties) and tetrazole.
  • Coumarin enhances optical properties, making such derivatives suitable for imaging applications, whereas sulfonyl groups in the target compound may favor protease inhibition .

Pyrazole-Containing Compounds

1-(4-Substituted-phenyl)-3-(4-substituted-phenyl)-1H-pyrazole-4-carbaldehydes ()
  • Core : Pyrazole.
  • Substituents : Aryl groups at N1 and C3, with an aldehyde at C3.
  • Aldehyde functionality introduces reactivity (e.g., Schiff base formation), unlike the stable sulfonyl linkers in the target compound .

Substituent-Driven Activity Comparisons

  • Nitroimidazole vs. Nitrofuryl Derivatives ():
    • Nitro groups on heterocycles (e.g., nitroimidazole) enhance antimicrobial activity by generating reactive nitrogen species.
    • In the target compound, sulfonyl groups may similarly act as electron-withdrawing motifs, stabilizing transition states in enzyme inhibition .

Structural and Property Analysis Table

Compound Name Core Structure Substituent 1 Substituent 2 Molecular Weight (g/mol) Predicted LogP Hypothesized Activity
Target Compound 1,4-Diazepane (1-Methyl-1H-pyrazol-4-yl)sulfonyl (5,6,7,8-Tetrahydronaphthalen-2-yl)sulfonyl ~539.6 ~3.2 Protease inhibition, CNS activity
1-(6-Chloro-2-methylsulfanyl-pyrimidin-4-yl)-[1,4]diazepane hydrochloride () 1,4-Diazepane 6-Chloro-2-methylsulfanyl-pyrimidin-4-yl Hydrochloride ~348.3 ~2.8 Kinase inhibition
1-(4-Substituted-phenyl)-3-(4-substituted-phenyl)-1H-pyrazole-4-carbaldehyde () Pyrazole Aryl (electron-withdrawing/donating) Aryl (electron-withdrawing/donating) ~250–300 ~2.5–3.5 Antimicrobial, synthetic intermediate

Research Findings and Implications

  • Sulfonyl vs. Other Linkers : Sulfonyl groups may improve metabolic stability over aldehydes or esters, as seen in pyrazole-carbaldehydes () .
  • Biological Activity: While direct data on the target compound is lacking, structurally related diazepane derivatives show activities ranging from kinase inhibition () to antimicrobial effects ().

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